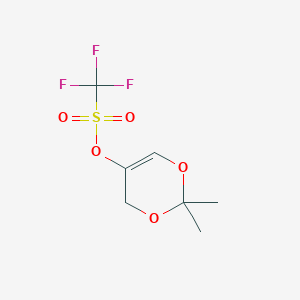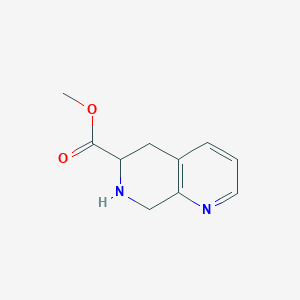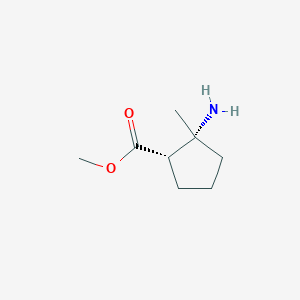![molecular formula C23H24N3.Cl<br>C23H24ClN3 B13972037 3H-Indolium, 1,3,3-trimethyl-2-[(methyl-2-naphthalenylhydrazono)methyl]-, chloride CAS No. 38936-33-3](/img/structure/B13972037.png)
3H-Indolium, 1,3,3-trimethyl-2-[(methyl-2-naphthalenylhydrazono)methyl]-, chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-Indolium, 1,3,3-trimethyl-2-[(methyl-2-naphthalenylhydrazono)methyl]-, chloride: is a chemical compound with the molecular formula C23H24ClN3 and a molecular weight of 377.91 g/mol . This compound is known for its unique structure, which includes an indolium core substituted with various functional groups, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Indolium, 1,3,3-trimethyl-2-[(methyl-2-naphthalenylhydrazono)methyl]-, chloride typically involves the reaction of 1,3,3-trimethyl-2-methyleneindoline with methyl-2-naphthylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the indolium chloride salt .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to prevent side reactions and degradation of the product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazone group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydroxide, cyanide, thiolate ions.
Major Products Formed:
Oxidation: Oxidized derivatives of the indolium compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted indolium salts.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a precursor in the synthesis of various organic molecules and as a reagent in organic synthesis. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool in synthetic chemistry .
Biology: In biological research, the compound is studied for its potential as a fluorescent probe due to its ability to emit light upon excitation. This property makes it useful in imaging and diagnostic applications .
Medicine: The compound has been investigated for its potential therapeutic applications, including its use as an antimicrobial agent. Its ability to interact with biological molecules makes it a candidate for drug development .
Industry: In industrial applications, the compound is used in the production of dyes and pigments. Its vibrant color and stability make it suitable for use in various coloring applications .
Mecanismo De Acción
The mechanism of action of 3H-Indolium, 1,3,3-trimethyl-2-[(methyl-2-naphthalenylhydrazono)methyl]-, chloride involves its interaction with biological molecules, particularly nucleic acids and proteins. The compound can intercalate into DNA, disrupting its structure and function. This interaction can lead to the inhibition of DNA replication and transcription, making it a potential antimicrobial and anticancer agent .
Comparación Con Compuestos Similares
- 3H-Indolium, 1,3,3-trimethyl-2-[2-(2-methyl-1H-indol-3-yl)ethenyl]-, acetate
- 3H-Indolium, 1,3,3-trimethyl-2-[2-(2-methyl-1H-indol-3-yl)ethenyl]-, phosphate
- 1-Ethyl-2,3,3-trimethyl-3H-indolium iodide
Comparison: Compared to these similar compounds, 3H-Indolium, 1,3,3-trimethyl-2-[(methyl-2-naphthalenylhydrazono)methyl]-, chloride is unique due to the presence of the naphthalenylhydrazono group. This functional group imparts distinct chemical and biological properties, such as enhanced fluorescence and specific interactions with biological molecules. These unique features make it particularly valuable in applications requiring high specificity and sensitivity .
Propiedades
Número CAS |
38936-33-3 |
|---|---|
Fórmula molecular |
C23H24N3.Cl C23H24ClN3 |
Peso molecular |
377.9 g/mol |
Nombre IUPAC |
N-methyl-N-[(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]naphthalen-2-amine;chloride |
InChI |
InChI=1S/C23H24N3.ClH/c1-23(2)20-11-7-8-12-21(20)25(3)22(23)16-24-26(4)19-14-13-17-9-5-6-10-18(17)15-19;/h5-16H,1-4H3;1H/q+1;/p-1 |
Clave InChI |
HRKCUHYONZGYJM-UHFFFAOYSA-M |
SMILES canónico |
CC1(C2=CC=CC=C2[N+](=C1C=NN(C)C3=CC4=CC=CC=C4C=C3)C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


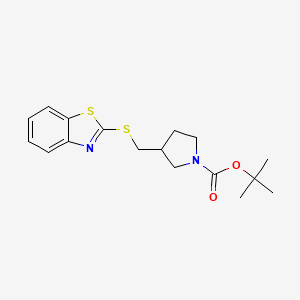
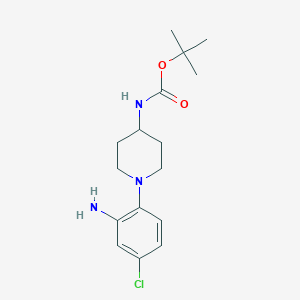
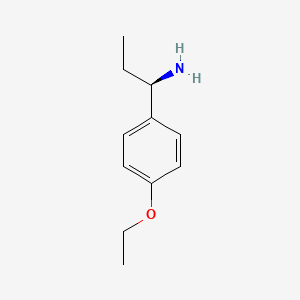
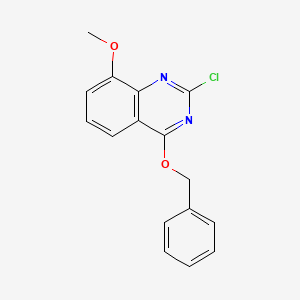


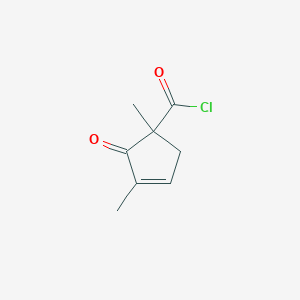
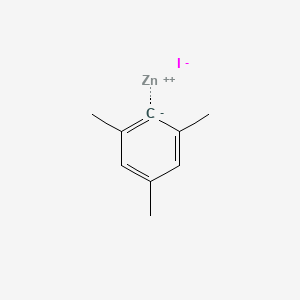
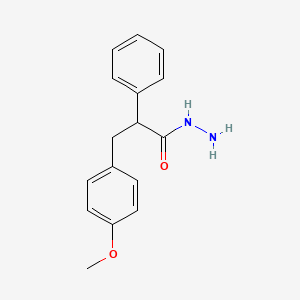
![Benzyl 5-bromo-2-cyclopropylspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13972027.png)
